molecular formula C13H8BrN3O B5611520 1-(4-bromobenzoyl)-1H-1,2,3-benzotriazole CAS No. 313225-01-3

1-(4-bromobenzoyl)-1H-1,2,3-benzotriazole

Cat. No.: B5611520
CAS No.: 313225-01-3
M. Wt: 302.13 g/mol
InChI Key: HJPNHGVNYCBIIB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzotriazole-Mediated Reactions

Initially recognized for its utility in industrial applications such as a corrosion inhibitor for copper and its alloys, the synthetic potential of benzotriazole (B28993) in organic chemistry gained significant traction in the latter half of the 20th century. wikipedia.org The pioneering work of chemists, notably Alan R. Katritzky, illuminated the vast possibilities of using benzotriazole as a synthetic auxiliary. nih.govorganic-chemistry.org Over the decades, its application has evolved from fundamental transformations to the core of complex multi-step syntheses of medicinally important compounds and novel materials. chemicalbook.comnih.gov

Strategic Utility of Benzotriazole as a Synthetic Auxiliary

Benzotriazole's utility stems from a combination of key features. It is an inexpensive, stable, and largely odorless solid. ijariie.com From a chemical standpoint, the benzotriazole group can be readily introduced into a molecule and, crucially, can function as an excellent leaving group. This "activate-and-depart" strategy is central to its role as a synthetic auxiliary. Furthermore, the benzotriazole ring can stabilize adjacent carbanions, facilitating a range of carbon-carbon and carbon-heteroatom bond-forming reactions that would otherwise be challenging. organic-chemistry.org

Overview of N-Acyl Benzotriazoles as Reactive Intermediates

A particularly important class of benzotriazole derivatives is the N-acylbenzotriazoles. These compounds are typically stable, crystalline solids that serve as powerful and versatile acylating agents. They are often used as alternatives to more reactive and less stable acyl chlorides. The synthesis of N-acylbenzotriazoles is generally straightforward, often involving the reaction of a carboxylic acid with benzotriazole in the presence of a coupling agent, or the reaction of an acid chloride with benzotriazole. organic-chemistry.org

These intermediates can then react with a wide array of nucleophiles, such as amines, alcohols, and organometallic reagents, to form amides, esters, and ketones, respectively. The benzotriazolide anion is a good leaving group, facilitating these transformations under mild conditions.

Within this class of valuable reagents lies the specific compound of interest, 1-(4-bromobenzoyl)-1H-1,2,3-benzotriazole . While detailed research dedicated solely to this molecule is not extensively available in peer-reviewed literature, its structure places it firmly within the family of N-acylbenzotriazoles. It is a known compound, as evidenced by its availability from chemical suppliers.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₃H₈BrN₃O
Molecular Weight 302.13 g/mol

This data is based on information from chemical supplier catalogs.

The presence of the 4-bromobenzoyl group suggests its utility as a reagent for introducing this specific moiety into other molecules. The bromo-substituent on the phenyl ring also offers a potential site for further chemical modification, for instance, through cross-coupling reactions.

Table 2: General Reactions of N-Acylbenzotriazoles

Reaction Type Nucleophile Product
N-Acylation Amines (R-NH₂) Amides (R-NH-COR')
O-Acylation Alcohols (R-OH) Esters (R-O-COR')
C-Acylation Organometallic Reagents (e.g., Grignards) Ketones (R-COR')
Friedel-Crafts Acylation Aromatic Compounds Aryl Ketones

This table represents the general reactivity profile of N-acylbenzotriazoles.

While specific experimental data on the reactivity of This compound is scarce in the literature, it can be inferred from the general reactivity of N-acylbenzotriazoles that it would be an effective agent for the synthesis of 4-bromo-substituted amides, esters, and ketones.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzotriazol-1-yl-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O/c14-10-7-5-9(6-8-10)13(18)17-12-4-2-1-3-11(12)15-16-17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPNHGVNYCBIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Characterization and Structural Elucidation of 1 4 Bromobenzoyl 1h 1,2,3 Benzotriazole

Spectroscopic Analysis Techniques (e.g., Advanced NMR, FTIR, Mass Spectrometry)

Spectroscopic techniques are fundamental in elucidating the molecular structure of 1-(4-bromobenzoyl)-1H-1,2,3-benzotriazole. By analyzing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic connectivity and chemical environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzotriazole (B28993) and the 4-bromophenyl rings. The four protons of the benzotriazole ring would likely appear as a complex multiplet system. The 4-bromophenyl group would exhibit a characteristic AA'BB' system, with two doublets, due to the symmetry of the para-substituted ring.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. It would show signals for the carbonyl carbon, the carbon atoms of both aromatic rings, and the carbons of the triazole ring. The carbon directly bonded to the bromine atom would be identifiable, as would the carbons adjacent to the nitrogen atoms of the benzotriazole ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Benzotriazole Aromatic CH7.40 - 8.10 (m)110 - 135
4-Bromobenzoyl Aromatic CH7.70 - 8.00 (d)129 - 133
Carbonyl Carbon (C=O)-~167
Benzotriazole Quaternary C-~146, ~133
4-Bromobenzoyl Quaternary C-~130, ~129
C-Br-~129

Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. Key absorptions are expected for the carbonyl group and the aromatic rings. The strong carbonyl (C=O) stretching vibration is a prominent feature, typically appearing in the region of 1680-1700 cm⁻¹. Vibrations corresponding to C=C stretching of the aromatic rings would be observed in the 1450-1600 cm⁻¹ range. C-H stretching vibrations from the aromatic rings would appear above 3000 cm⁻¹, while C-N stretching from the triazole ring would be found in the 1200-1350 cm⁻¹ region. nih.govresearchgate.netnist.gov

Interactive Data Table: Predicted FTIR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3150Medium
Carbonyl (C=O) Stretch1680 - 1700Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-N Stretch1200 - 1350Medium
C-Br Stretch500 - 600Medium-Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and offering structural clues. For this compound, the molecular ion peak [M]⁺ would show a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Key fragmentation pathways would likely involve the cleavage of the bond between the carbonyl group and the benzotriazole ring, leading to fragments corresponding to the benzotriazole cation and the 4-bromobenzoyl cation.

Predicted Key Fragments in Mass Spectrum:

[C₁₃H₈BrN₃O]⁺: Molecular ion

[C₇H₄BrO]⁺: 4-bromobenzoyl cation

[C₆H₄N₃]⁺: Benzotriazolyl cation

[C₆H₅N₂]⁺: From fragmentation of the benzotriazole ring

X-ray Crystallography for Solid-State Structure Determination

While the crystal structure for this compound has not been reported in the reviewed literature, analysis of very similar compounds, such as 2-(1H-Benzotriazol-1-yl)-1-(4-bromobenzoyl)ethyl 4-methylbenzoate nih.govdoaj.org and 2-(1H-Benzotriazol-1-yl)-1-(4-bromobenzoyl)ethyl 2-chlorobenzoate nih.gov, allows for a detailed prediction of its solid-state conformation.

These related structures reveal that the benzotriazole ring system is essentially planar. nih.govnih.gov In the solid state, the molecule of this compound is expected to adopt a non-planar conformation, with a significant dihedral angle between the plane of the benzotriazole ring and the plane of the 4-bromobenzoyl group. This twisting is typical for N-acylbenzotriazoles.

In the crystal structure of 2-(1H-Benzotriazol-1-yl)-1-(4-bromobenzoyl)ethyl 4-methylbenzoate, the dihedral angle between the benzotriazole mean plane and the bromophenyl ring is 87.39 (1)°. nih.gov Similarly, for 2-(1H-Benzotriazol-1-yl)-1-(4-bromobenzoyl)ethyl 2-chlorobenzoate, the dihedral angle between the benzotriazole ring system and the bromophenyl ring is 71.51 (1)°. nih.gov Based on these data, a similarly large dihedral angle is anticipated for the target compound.

Intermolecular interactions, such as C-H···O and C-H···π hydrogen bonds, are likely to play a significant role in stabilizing the crystal packing. nih.govnih.gov

Interactive Data Table: Crystallographic Data for Related Compounds

Parameter 2-(1H-Benzotriazol-1-yl)-1-(4-bromobenzoyl)ethyl 4-methylbenzoate nih.gov 2-(1H-Benzotriazol-1-yl)-1-(4-bromobenzoyl)ethyl 2-chlorobenzoate nih.gov
Formula C₂₃H₁₈BrN₃O₃C₂₂H₁₅BrClN₃O₃
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
a (Å) 6.995 (2)6.2613 (7)
b (Å) 9.038 (2)36.688 (4)
c (Å) 16.909 (5)8.7919 (9)
α (°) 87.617 (5)90
β (°) 85.741 (5)90.878 (2)
γ (°) 74.688 (5)90
Volume (ų) 1027.8 (5)2019.4 (4)
Z 24

Reactivity Profiles and Mechanistic Investigations of 1 4 Bromobenzoyl 1h 1,2,3 Benzotriazole

Role as an Acylating Agent in Organic Transformations

1-(4-bromobenzoyl)-1H-1,2,3-benzotriazole serves as a highly effective acylating agent, a role characteristic of the broader class of N-acylbenzotriazoles. researchgate.netthieme-connect.com These reagents are frequently employed as stable, crystalline, and easy-to-handle alternatives to the often more reactive and less stable acyl chlorides. thieme-connect.comscielo.org.mx The utility of N-acylbenzotriazoles, including the 4-bromo derivative, extends to N-acylation, O-acylation, S-acylation, and C-acylation reactions, which proceed under mild conditions to yield the desired products. researchgate.netnih.gov

The general mechanism for acylation involves the nucleophilic attack at the electrophilic carbonyl carbon of the acyl group. The benzotriazole (B28993) unit is an excellent leaving group, facilitating the transfer of the 4-bromobenzoyl moiety to a variety of nucleophiles. nih.govlupinepublishers.com This process efficiently forms new amide, ester, thioester, and carbon-carbon bonds. The reactions are often high-yielding and avoid the harsh conditions or side reactions that can be associated with traditional acylating agents like acyl chlorides. thieme-connect.com For instance, they are particularly advantageous when the corresponding acid chlorides are unstable or difficult to prepare. researchgate.netscielo.org.mx The reaction of this compound with a generic nucleophile (Nu-H) can be represented as follows:

Figure 1: General Acylation Reaction

General Acylation Reaction of this compound

The scope of these transformations is broad, allowing for the synthesis of a wide array of functionalized molecules.

Nucleophilic Substitution Reactions with Various Substrates

The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to attack by a diverse range of nucleophiles. This reactivity is the basis for its use in numerous nucleophilic substitution reactions.

N-Acylation (Amide Synthesis): The reaction with primary and secondary amines is a cornerstone of N-acylbenzotriazole chemistry, providing a straightforward route to secondary and tertiary amides, respectively. thieme-connect.com The reaction with ammonia (B1221849) yields primary amides. thieme-connect.com This method is prized for its neutral reaction conditions and simple workup. organic-chemistry.org

O-Acylation (Ester Synthesis): Alcohols and phenols react with this compound to form the corresponding esters. researchgate.net These reactions can often be catalyzed by a base. clockss.org This transformation is valuable for introducing the 4-bromobenzoyl group into molecules containing hydroxyl functionalities.

S-Acylation (Thioester Synthesis): Thiols are also effective nucleophiles for this reaction, leading to the formation of thioesters in good to excellent yields under mild conditions. researchgate.net

Reductive Transamidation: In more complex transformations, N-acylbenzotriazoles can react with nitro compounds in the presence of a reducing agent like B₂(OH)₄ in water. organic-chemistry.org This process involves the reduction of the nitro group to an amine, which then undergoes in-situ acylation, demonstrating the compatibility of the acylating agent with reductive conditions. organic-chemistry.org

The table below summarizes the reactions with various nucleophilic substrates.

Nucleophile TypeSubstrate ExampleProduct Type
AmineR-NH₂Secondary Amide
AlcoholR-OHEster
ThiolR-SHThioester
Nitro CompoundR-NO₂ (with reducing agent)Secondary Amide

Mechanisms of Benzotriazole as a Leaving Group

The efficacy of this compound as an acylating agent is fundamentally linked to the ability of the benzotriazole moiety to function as an excellent leaving group. nih.govnih.gov The mechanism of nucleophilic acyl substitution proceeds through a tetrahedral intermediate.

Step 1: Nucleophilic Attack A nucleophile (Nu⁻ or Nu-H) attacks the electrophilic carbonyl carbon atom of the 4-bromobenzoyl group. This leads to the formation of a transient, unstable tetrahedral intermediate where the carbonyl double bond is broken.

Step 2: Elimination of the Leaving Group The tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the departure of the benzotriazole group. The benzotriazole anion (benzotriazolide) is stabilized by resonance, with the negative charge delocalized over the three nitrogen atoms of the triazole ring. This inherent stability makes it a very good leaving group, driving the reaction forward. lupinepublishers.com

Figure 2: Mechanism of Benzotriazole as a Leaving Group

Mechanism showing the departure of the benzotriazole leaving group

The stability of the resulting benzotriazolide anion is a key thermodynamic driver for these reactions. The pKa of benzotriazole is 8.2, indicating it is a weak acid and its conjugate base is correspondingly stable. lupinepublishers.com This property ensures that the acylation reactions are generally efficient and often irreversible under standard conditions.

Electrophilic Aromatic Substitution on the Benzoyl Moiety

The benzoyl portion of this compound is an aromatic ring that can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The regiochemical outcome of such reactions is dictated by the electronic effects of the two substituents already present on the ring: the bromine atom and the carbonyl group that links to the benzotriazole.

Directing Effects of Substituents:

Carbonyl Group (-C=O): The carbonyl group is a strong electron-withdrawing group via both induction and resonance. It is a deactivating group and a meta-director. youtube.comyoutube.com

When both an ortho-, para-director and a meta-director are present on a benzene (B151609) ring, their directing effects are combined. In the case of the 4-bromobenzoyl moiety, the bromine is at position 4 and the carbonyl group is at position 1. An incoming electrophile will be directed to the positions that are ortho to the bromine atom (positions 3 and 5) and meta to the carbonyl group (also positions 3 and 5). Therefore, the directing effects of both substituents reinforce each other.

Figure 3: Regioselectivity of Electrophilic Aromatic Substitution

Directing effects on the 4-bromobenzoyl ring

Consequently, electrophilic aromatic substitution reactions, such as nitration or further halogenation, on the benzoyl ring are predicted to occur at the positions ortho to the bromine atom (C3 and C5). However, the presence of two deactivating groups on the ring means that forcing conditions (e.g., strong acids, high temperatures) would likely be required to achieve substitution.

SubstituentPositionElectronic EffectDirecting Influence
Carbonyl (-COBt)1Electron-withdrawing (deactivating)meta (to positions 3, 5)
Bromine (-Br)4Electron-withdrawing (deactivating)ortho, para (to positions 3, 5)

Reactivity of the Bromine Moiety in Cross-Coupling Reactions

The bromine atom on the benzoyl ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions. This functionality allows for the modification of the aryl backbone, significantly increasing the synthetic utility of the parent molecule. Aryl bromides are common substrates for reactions like the Suzuki, Heck, and Sonogashira couplings.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org this compound could react with an alkene (e.g., styrene (B11656) or an acrylate) to introduce a vinyl group at the 4-position of the benzoyl ring, displacing the bromine. The reaction would yield 1-(4-vinylbenzoyl)-1H-1,2,3-benzotriazole or its derivatives. wikipedia.orglibretexts.org

Suzuki Coupling: In a Suzuki coupling, the aryl bromide would be reacted with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would form a new carbon-carbon bond, replacing the bromine atom with an aryl, vinyl, or alkyl group.

These cross-coupling reactions would typically be performed under conditions that are mild enough to leave the N-acylbenzotriazole functionality intact. This allows for a modular approach to synthesis, where the benzoyl backbone can be elaborated first, followed by utilization of the acylating capability of the molecule.

Hydrolysis and Stability Studies under Varied Chemical Conditions

N-acylbenzotriazoles, including this compound, are generally regarded as stable, crystalline solids that can be stored at ambient temperature without significant decomposition. scielo.org.mx This stability is a key advantage over many acyl chlorides. scielo.org.mx However, they are susceptible to hydrolysis, particularly under basic or acidic conditions, which regenerates the carboxylic acid (4-bromobenzoic acid) and benzotriazole.

The stability of these compounds is pH-dependent.

Basic Conditions: Hydrolysis is often accelerated under basic conditions. The mechanism likely involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the departure of the benzotriazolide anion, in a manner analogous to its reaction with other nucleophiles. nih.gov

Acidic Conditions: Under acidic conditions, protonation of one of the nitrogen atoms in the benzotriazole ring could occur, potentially making it an even better leaving group and thus facilitating hydrolysis.

Neutral Conditions: In neutral aqueous solutions, hydrolysis is generally slow.

The propensity for hydrolysis or deacylation means that reactions involving N-acylbenzotriazoles are typically conducted in anhydrous solvents to prevent the competitive reaction with water. rsc.org However, some procedures have been developed that utilize aqueous media, such as the reductive transamidation with nitro compounds, indicating that the reaction kinetics can be controlled to favor the desired transformation over hydrolysis. organic-chemistry.org

Applications of 1 4 Bromobenzoyl 1h 1,2,3 Benzotriazole in Advanced Organic Synthesis

Formation of Amides, Esters, and Peptides

N-acylbenzotriazoles, including 1-(4-bromobenzoyl)-1H-1,2,3-benzotriazole, are highly efficient reagents for the acylation of a wide range of nucleophiles to form amides, esters, and peptides. The benzotriazolide anion is an excellent leaving group, which facilitates the nucleophilic acyl substitution reaction. This reactivity is harnessed in both solid-phase and solution-phase synthesis methodologies.

In a typical SPPS cycle, the N-terminus of the resin-bound peptide is deprotected, and the next N-protected amino acid is introduced with a coupling reagent. Alternatively, a pre-activated amino acid derivative can be used. N-(aminoacyl)benzotriazoles are one such class of activated species. The use of reagents like this compound would involve the in-situ formation of the N-(Fmoc- or Boc-aminoacyl)-benzotriazole, or the use of the pre-formed activated ester. These activated esters are highly reactive towards the free amino group of the peptide on the solid support, leading to the formation of a new peptide bond. nih.govrsc.org

The use of benzotriazole-based reagents in automated SPPS has been shown to be highly efficient, with rapid coupling times. nih.gov For instance, the use of 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU), a related benzotriazole-based coupling reagent, in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), significantly improves coupling efficiency in Boc-based automated SPPS compared to traditional methods. nih.gov While specific data on this compound in SPPS is not extensively detailed in readily available literature, the principles of N-acylbenzotriazole chemistry strongly support its potential utility in this context. A recent development in SPPS involves the use of a benzotriazole (B28993) linker for the synthesis of peptidols, where the peptide is cleaved from the resin via reductive cleavage of a benzotriazole intermediate. researchgate.net

In solution-phase synthesis, this compound and related N-acylbenzotriazoles are valuable reagents for the synthesis of amides and esters. They react readily with amines and alcohols to provide the corresponding acylated products in high yields under mild conditions.

A novel method for the synthesis of benzotriazolyl alkyl esters (BAEs) from N-acylbenzotriazoles has been developed. nih.gov This reaction utilizes dichloromethane (B109758) (DCM) as a C-1 surrogate, highlighting the versatility of N-acylbenzotriazoles. This methodology has been successfully applied to the synthesis of amino acid derivatives of benzotriazolyl alkyl esters, which are compatible with both Boc and Cbz protecting groups. nih.gov

The general reactivity of N-acylbenzotriazoles in solution-phase coupling is demonstrated by their reaction with various nucleophiles. For example, they can be used to synthesize a wide array of amides by reacting with primary and secondary amines. Similarly, esterification can be achieved by reaction with alcohols, often in the presence of a non-nucleophilic base to facilitate the reaction. The 4-bromo substituent on the benzoyl ring can modulate the reactivity of the acylating agent and can also serve as a handle for further synthetic transformations through cross-coupling reactions.

A significant challenge in peptide synthesis is the prevention of racemization of the chiral amino acid residues during the coupling step. nih.govpeptide.com Activation of the carboxylic acid of an amino acid can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to deprotonation at the alpha-carbon, resulting in loss of stereochemical integrity. peptide.com

The use of benzotriazole-based additives, such as 1-hydroxybenzotriazole (HOBt), is a well-established strategy to suppress racemization. peptide.comrsc.org When a coupling reagent like a carbodiimide (B86325) is used, it reacts with the carboxylic acid to form a highly reactive O-acylisourea. In the presence of HOBt, this intermediate is rapidly converted to the corresponding benzotriazolyl ester, which is less reactive and less prone to racemization than the O-acylisourea. This active ester then reacts with the amine component to form the peptide bond with a high degree of chiral purity. rsc.org

While this compound is an acylating agent rather than an additive, the principle of forming a less racemization-prone active intermediate is relevant. The direct formation of an N-(aminoacyl)benzotriazole from the amino acid and a benzotriazole-based coupling agent generates an active ester that can couple with minimal racemization. The use of such activated species is a key strategy for maintaining stereochemical integrity during the synthesis of complex peptides. Recent studies continue to explore new additives to further minimize racemization, with some oxime-based reagents showing promise as alternatives to traditional benzotriazole additives. rsc.org

Parameter Solid-Phase Peptide Synthesis (SPPS) Solution-Phase Coupling Racemization Control
Role of Benzotriazole Derivative Forms activated amino acid esters for coupling on a solid support. nih.govrsc.orgresearchgate.netActs as an efficient acylating agent for amines and alcohols. nih.govAdditives like HOBt form active esters that are less prone to racemization. nih.govpeptide.comrsc.org
Key Advantage Efficient and rapid coupling reactions, suitable for automation. nih.govHigh yields and mild reaction conditions. nih.govPreservation of stereochemical integrity of amino acids. peptide.com
Example Application Synthesis of linear and cyclic peptides. luxembourg-bio.comresearchgate.netSynthesis of amides, esters, and protected amino acid derivatives. nih.govCrucial for the synthesis of biologically active peptides. nih.govrsc.org

Heterocyclic Ring System Construction

The reactivity of N-acylbenzotriazoles extends beyond acylation reactions to the construction of various heterocyclic scaffolds. The benzotriazole group can act as a leaving group in cyclization reactions, enabling the formation of new ring systems.

Imidazo[1,5-a]pyridines are a class of fused heterocyclic compounds that exhibit a range of biological activities and are of significant interest in medicinal chemistry. nih.govukzn.ac.za Various synthetic methods have been developed for their construction, often involving the cyclization of a pyridine (B92270) derivative. organic-chemistry.orgrsc.orgorganic-chemistry.org

While direct examples of using this compound for the synthesis of imidazo[1,5-a]pyridines are not abundant in the literature, the general utility of N-acylbenzotriazoles as precursors for N-heterocyclic carbenes (NHCs) or in cyclization reactions suggests their potential in this area. For instance, the reaction of an N-acylbenzotriazole with a suitable pyridine-based precursor could initiate a cascade of reactions leading to the fused imidazole (B134444) ring system. The benzotriazole moiety would serve as a good leaving group to drive the final aromatization step.

Research has shown various metal-catalyzed and metal-free methods for synthesizing imidazo[1,5-a]pyridines from readily available starting materials like 2-aminopyridines and ketones or aldehydes. organic-chemistry.orgrsc.orgorganic-chemistry.org The role of an acylating agent in these syntheses could be to activate a substrate or to introduce a specific substituent onto the heterocyclic core.

Triazole rings are important structural motifs in medicinal chemistry and materials science due to their stability and ability to participate in hydrogen bonding. nih.govfrontiersin.orgnih.govrsc.org The construction of molecules containing triazole bridges often relies on click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov

The application of this compound in the direct formation of triazole-bridged compounds is less direct. However, its role as an acylating agent can be instrumental in synthesizing precursors for such reactions. For example, it could be used to acylate a molecule containing an azide (B81097) or an alkyne functionality, preparing it for a subsequent CuAAC reaction. The 4-bromobenzoyl moiety could also be a site for introducing an azide or alkyne group through further chemical transformations, thus creating a building block for the synthesis of triazole-bridged structures.

Furthermore, the benzotriazole ring itself can be part of more complex triazole-containing structures. For instance, 1,2,3-triazoles can be synthesized through various methods, including those that use hydrazine (B178648) derivatives as a nitrogen source. nih.gov While not a direct application, the chemistry of benzotriazoles is intertwined with the broader field of triazole synthesis.

Heterocyclic System Synthetic Approach Potential Role of this compound
Imidazo[1,5-a]pyridines Cyclization of pyridine derivatives. organic-chemistry.orgrsc.orgorganic-chemistry.orgAs an acylating agent to activate substrates or introduce the 4-bromobenzoyl group.
Triazole-Bridged Compounds Copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.govAcylation of precursors containing azide or alkyne functionalities. The 4-bromobenzoyl group can be a site for introducing these functionalities.

Role in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all components, are highly valued for their efficiency and atom economy. While specific literature detailing the use of this compound in MCRs is not abundant, the established reactivity of N-acylbenzotriazoles allows for informed postulation of its role.

N-acylbenzotriazoles are excellent acylating agents for C-, N-, and O-nucleophiles. redalyc.org In the context of MCRs, this compound can serve as the source of the 4-bromobenzoyl group. For instance, in Passerini or Ugi-type reactions, which traditionally use a carboxylic acid component, an N-acylbenzotriazole could potentially be used as an activated form of the acid. This would involve the acylation of an isocyanide-derived intermediate. The reaction of an aldehyde, an amine, an isocyanide, and an acylating agent like this compound could lead to the formation of complex peptidic structures in a single step. The general utility of benzotriazole in MCRs to build heterocyclic systems like quinazolinones has been demonstrated, highlighting the scaffold's compatibility with one-pot strategies. frontiersin.org

Utilization as a Building Block for Complex Molecular Architectures

This compound is a valuable building block for constructing complex molecules due to the dual functionality of its constituent parts. nbinno.com The benzotriazole ring acts as a superb leaving group, allowing the 4-bromobenzoyl moiety to be transferred to various substrates. nih.gov This process of acylation is fundamental to building more elaborate chemical structures.

The general reactivity of N-acylbenzotriazoles includes:

N-acylation: The reaction with amines to form amides. organic-chemistry.org

O-acylation: The reaction with alcohols or phenols to form esters. redalyc.org

C-acylation: The reaction with carbanions (e.g., Grignard reagents, organolithiums, or enolates) to form ketones. redalyc.org

S-acylation: The reaction with thiols to form thioesters.

This versatility allows chemists to introduce the 4-bromobenzoyl group into a wide array of molecular frameworks. The presence of the bromo-substituent on the phenyl ring is particularly significant, as it provides a site for subsequent modifications, such as Suzuki, Heck, or Sonogashira cross-coupling reactions, thereby enabling further elaboration of the molecular architecture.

The benzotriazole nucleus is a recognized "privileged structure" in medicinal chemistry, and its derivatives are integral to the synthesis of various pharmacologically relevant scaffolds. nih.govgsconlinepress.com this compound serves as a key reagent for introducing the 4-bromobenzoyl group, a structural motif found in numerous bioactive molecules.

The synthesis of complex heterocyclic systems often relies on the acylating power of N-acylbenzotriazoles. For example, research has shown the synthesis of complex benzotriazole derivatives containing a bromophenyl group for the exploration of new bioactive compounds. nih.govnih.gov In one study, the synthesis of 2-(1H-Benzotriazol-1-yl)-1-(4-bromobenzoyl)ethyl 4-methylbenzoate was reported as part of an effort to generate novel benzotriazole derivatives. nih.govdoaj.org Another related compound, 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2- organic-chemistry.orgorganic-chemistry.orgarkat-usa.orgtriazol-1-ylpropan-1-one, was synthesized and its structure confirmed, demonstrating the successful incorporation of the 1-(4-bromo-phenyl) moiety into a more complex triazole-containing scaffold. nih.gov

The general synthetic utility is summarized in the table below, illustrating how N-acylbenzotriazoles, exemplified by the title compound, are used to create precursors for medicinally important structures.

Target Scaffold/IntermediateSynthetic TransformationReagent ClassRef.
Amides / PeptidomimeticsN-Acylation of aminesN-Acylbenzotriazole organic-chemistry.org
EstersO-Acylation of alcoholsN-Acylbenzotriazole redalyc.org
β-DiketonesC-Acylation of ketonesN-Acylbenzotriazole redalyc.org
ThiazolinesAcylation followed by cyclizationN-Acylbenzotriazole redalyc.org
Substituted propanonesAcylation of α-amino acids/heterocyclesN-Acylbenzotriazole nih.gov
Complex benzoatesAcylation reactionsN-Acylbenzotriazole nih.gov

These reactions are typically carried out under mild and neutral conditions, which is advantageous when dealing with sensitive or complex substrates common in medicinal chemistry synthesis. organic-chemistry.org

Bio-inspired synthesis aims to create complex molecules that are inspired by natural products. While direct examples of this compound being used for the synthesis of specific bio-inspired compounds are not prominent in the literature, its role as a versatile acylating agent makes it a suitable tool for such endeavors. Many natural products contain ester or amide linkages, and N-acylbenzotriazoles provide a mild and efficient method for their formation. organic-chemistry.orgredalyc.org

Furthermore, the benzotriazole methodology can be applied to the synthesis of various heterocyclic systems that form the core of many alkaloids and other natural products. gsconlinepress.com The ability to introduce the 4-bromobenzoyl group allows for the construction of synthetic intermediates that can be further elaborated, via cross-coupling reactions, into structures that mimic the complexity of natural compounds.

Applications in Advanced Materials Chemistry (Focus on synthesis, not material properties)

In materials chemistry, N-acylbenzotriazoles are valuable for the synthesis of polymers and other advanced materials. Their utility stems from their ability to form robust amide and ester bonds under controlled conditions. While monofunctional reagents like this compound are suitable for end-capping polymers or introducing side-chain functionalities, the related bis(N-acylbenzotriazoles) derived from dicarboxylic acids are particularly useful for step-growth polymerization. redalyc.orgorganic-chemistry.org

The synthesis of polyamides and polyesters can be achieved by reacting bis(N-acylbenzotriazoles) with diamines and diols, respectively. This method avoids the harsh conditions and corrosive byproducts associated with using diacyl chlorides. The 4-bromobenzoyl group in this compound could be used to synthesize polymers with reactive sites for post-polymerization modification. For example, a monomer containing a hydroxyl or amino group could be acylated with this compound. The resulting monomer, now bearing a bromophenyl group, could be polymerized. The bromine atoms along the polymer backbone would then be available for further functionalization, allowing for the synthesis of tailored materials with specific properties.

Polymer TypeSynthetic Role of N-Acylbenzotriazole DerivativeRef.
PolyamidesMonomer activation (polymerization with diamines) redalyc.orgorganic-chemistry.org
PolyestersMonomer activation (polymerization with diols) redalyc.org
Functional PolymersIntroduction of side-chain functionality or end-capping organic-chemistry.org

Theoretical and Computational Investigations of 1 4 Bromobenzoyl 1h 1,2,3 Benzotriazole

Electronic Structure Calculations

Electronic structure calculations, predominantly employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 1-(4-bromobenzoyl)-1H-1,2,3-benzotriazole. These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. For analogous N-acylbenzotriazoles, the HOMO is typically located on the benzotriazole (B28993) ring, while the LUMO is centered on the acyl group. researchgate.net This separation of frontier orbitals suggests a propensity for charge transfer interactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability; a smaller gap implies higher reactivity. irjweb.com For many benzotriazole derivatives, this energy gap is a key parameter in assessing their potential as corrosion inhibitors or in other applications. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the van der Waals surface of a molecule, highlighting regions prone to electrophilic and nucleophilic attack. For molecules containing amide and triazole functionalities, the MEP typically shows negative potential (electron-rich regions) around the carbonyl oxygen and the nitrogen atoms of the triazole ring, making them sites for electrophilic interaction. researchgate.netdnu.dp.ua Conversely, positive potential (electron-poor regions) is often found around the hydrogen atoms of the aromatic rings.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer and intramolecular interactions. For similar N-acylhydrazone structures, NBO calculations have revealed changes in electron density distribution upon structural modification, which correlate with experimental NMR data. nih.gov This type of analysis can quantify the delocalization of electron density and the strength of intramolecular hydrogen bonds.

Computational Parameter Significance Typical Findings for Benzotriazole Derivatives
HOMO Energy Electron-donating abilityLocalized on the benzotriazole moiety. researchgate.net
LUMO Energy Electron-accepting abilityLocalized on the acyl group. researchgate.net
HOMO-LUMO Gap (ΔE) Chemical reactivity and stabilityA smaller gap suggests higher reactivity. irjweb.com
Molecular Electrostatic Potential (MEP) Reactive sites for electrophilic and nucleophilic attackNegative potential on carbonyl oxygen and triazole nitrogens; positive potential on aromatic hydrogens. researchgate.netdnu.dp.ua

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for mapping the reaction pathways for the synthesis and subsequent reactions of this compound. The synthesis typically involves the acylation of 1H-1,2,3-benzotriazole with 4-bromobenzoyl chloride. organic-chemistry.orgorganic-chemistry.org

Transition State Theory: By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This allows for the identification of the rate-determining step and the elucidation of the reaction mechanism. For the N-acylation of benzotriazole, computational studies can model the nucleophilic attack of a nitrogen atom of the benzotriazole ring on the carbonyl carbon of the acylating agent. acs.org The structure and energy of the tetrahedral intermediate and the subsequent transition state for the departure of the leaving group can be determined.

Computational studies have also been used to support the proposed mechanisms for other reactions involving N-acylbenzotriazoles, such as their conversion to benzotriazolyl alkyl esters. nih.gov These studies can help to rationalize experimental observations and guide the optimization of reaction conditions. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key determinants of its physical and chemical properties. These aspects are explored through conformational analysis and molecular dynamics (MD) simulations.

Conformational Analysis: This molecule has several rotatable bonds, leading to a variety of possible conformations. Theoretical conformational analysis, often performed using DFT calculations, aims to identify the most stable conformers in the gas phase or in solution. nih.gov For related N-acylhydrazones, it has been shown that methylation can significantly alter the preferred dihedral angles and the planarity of the molecule. nih.govsemanticscholar.org For this compound, the relative orientation of the benzotriazole, carbonyl, and 4-bromophenyl groups will determine the extent of electronic conjugation and steric hindrance.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time, offering insights into its flexibility and interactions with its environment. mdpi.com For benzotriazole derivatives, MD simulations have been used to study their interactions with metal surfaces in the context of corrosion inhibition. researchgate.net These simulations can reveal how the molecule orients itself and the nature of the intermolecular forces at play.

Molecular Docking Studies (focused on understanding binding interactions for synthetic design, not biological outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor. For this compound and its analogues, docking studies are invaluable for understanding the non-covalent interactions that would govern its binding to a hypothetical active site, thereby guiding the design of new synthetic targets. nih.gov

The process involves placing the molecule into the binding pocket of a protein and evaluating the binding affinity of different poses. These studies can identify key interactions such as:

Hydrogen bonds: The carbonyl oxygen and the nitrogen atoms of the benzotriazole ring can act as hydrogen bond acceptors.

π-π stacking: The aromatic rings of the benzotriazole and bromobenzoyl moieties can engage in stacking interactions with aromatic residues in a binding site.

Hydrophobic interactions: The nonpolar parts of the molecule can interact favorably with hydrophobic pockets.

By analyzing the docking results of a series of related compounds, it is possible to build a model that explains their relative binding affinities, which is a crucial step in the rational design of new molecules with specific binding properties. nih.govnih.gov

Interaction Type Potential Moieties in this compound
Hydrogen Bond Acceptor Carbonyl oxygen, Triazole nitrogen atoms
π-π Stacking Benzotriazole ring, 4-bromophenyl ring
Hydrophobic Interactions Aromatic rings, Alkyl backbone (if present in derivatives)

Structure-Activity Relationship (SAR) Studies from a Computational Perspective

Computational Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its observed activity. For this compound, this involves understanding how modifications to its structure would theoretically impact its chemical or physical properties.

By systematically altering the substituents on the benzoyl or benzotriazole rings and calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a quantitative structure-activity relationship (QSAR) model can be developed. researchgate.net For example, studies on other benzotriazole derivatives have shown that substitutions on the aromatic ring can significantly influence their inhibitory activities against certain enzymes. nih.gov These computational models can then be used to predict the properties of novel, yet-to-be-synthesized compounds, streamlining the discovery process for molecules with desired characteristics.

Thermodynamic and Kinetic Parameter Predictions

Computational methods can provide valuable predictions of thermodynamic and kinetic parameters for reactions involving this compound.

Thermodynamic Parameters: The heat of formation (HOF), Gibbs free energy of formation, and entropy can be calculated using high-level theoretical methods. bohrium.comnih.govresearchgate.net These parameters are crucial for assessing the thermal stability of the compound and the feasibility of its synthesis or decomposition reactions. For instance, the HOF of various nitro-substituted benzotriazoles has been computationally estimated to evaluate their potential as high-energy-density materials. nih.govresearchgate.net

Kinetic Parameters: Transition state theory, combined with electronic structure calculations, allows for the prediction of activation energies and reaction rate constants. ekb.eg This information is vital for understanding the kinetics of the formation of this compound and its subsequent reactions. A higher activation energy barrier implies a slower reaction rate. These computational predictions can aid in optimizing reaction conditions such as temperature and catalyst choice.

Parameter Significance Computational Approach
Heat of Formation (HOF) Thermodynamic stabilityIsodesmic reactions, G3(MP2)//B3LYP. bohrium.comnih.gov
Gibbs Free Energy (ΔG) Spontaneity of reactionFrom calculated enthalpy and entropy. bohrium.com
Activation Energy (Ea) Reaction rate barrierEnergy difference between reactants and transition state.
Rate Constant (k) Reaction speedTransition State Theory.

Future Perspectives and Emerging Research Directions

Development of Novel Benzotriazole-Mediated Transformations

N-acylbenzotriazoles are recognized as versatile and efficient acylating agents, offering a stable and often milder alternative to more reactive acyl chlorides. dntb.gov.uaacs.org Future research is likely to expand the utility of 1-(4-bromobenzoyl)-1H-1,2,3-benzotriazole beyond conventional acylation reactions. The benzotriazole (B28993) moiety is an excellent leaving group, a property that could be harnessed in the development of novel chemical transformations. acs.org For instance, investigations into its participation in denitrogenative reactions, where the triazole ring is cleaved to generate reactive intermediates, could open up new pathways for the synthesis of complex molecules. rsc.orgchemrxiv.org The development of new catalytic systems that can activate the C-N bond of the benzotriazole ring could lead to unprecedented coupling reactions and functional group interconversions.

Chemo- and Regioselective Functionalization Strategies

Achieving high levels of chemo- and regioselectivity is a central goal in modern organic synthesis. Future research will likely focus on developing highly selective functionalization strategies that utilize this compound. This could involve the design of catalytic systems that can differentiate between various reactive sites in a complex molecule, allowing for the precise introduction of the 4-bromobenzoyl group. For example, the regioselective acylation of polyfunctional molecules is a persistent challenge where this reagent could offer a solution. researchgate.net Moreover, the bromine atom on the benzoyl ring provides a handle for subsequent cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures. The development of orthogonal strategies that allow for the selective functionalization of either the benzotriazole or the bromobenzoyl moiety would be of particular interest.

Sustainable and Eco-friendly Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on this compound will undoubtedly be influenced by the drive for more sustainable and environmentally benign processes. This includes the development of synthetic protocols that utilize greener solvents, minimize waste generation, and operate under milder reaction conditions. For example, exploring photocatalytic transformations of benzotriazole derivatives could lead to novel, energy-efficient synthetic routes. nih.govnih.gov The use of reusable catalysts, such as the zinc-based nanocrystals reported for the synthesis of 1,2,3-triazoles, presents another promising avenue for developing sustainable processes involving this class of compounds. rsc.org

Advanced Catalyst Design and Ligand Development

Advances in catalysis are fundamental to the development of new and improved synthetic methods. Future research in the context of this compound will likely involve the design and application of novel catalysts and ligands to control its reactivity and selectivity. For instance, the development of catalysts that can facilitate the regioselective synthesis of substituted 1,2,3-triazoles is an active area of research. organic-chemistry.org Furthermore, benzotriazole and its derivatives have been shown to act as efficient ligands in various transition metal-catalyzed reactions. rsc.org This opens up the possibility of designing new ligands based on the this compound scaffold for a range of catalytic applications. The synthesis of advanced materials, such as stable four-coordinated benzotriazole-borane compounds, highlights the potential for creating novel catalytic and functional materials from benzotriazole precursors. researchgate.netrsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-bromobenzoyl)-1H-1,2,3-benzotriazole?

  • Methodological Answer : The synthesis typically involves condensation reactions between benzotriazole derivatives and 4-bromobenzoyl chloride. Key steps include:

  • Using anhydrous solvents (e.g., dichloromethane) under inert atmospheres to prevent hydrolysis.
  • Employing coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group.
  • Reaction temperatures between 0–25°C to balance reactivity and selectivity .
  • Monitoring via TLC or HPLC to confirm intermediate formation and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6 or CDCl3). The aromatic protons of the bromobenzoyl group appear downfield (δ 7.5–8.0 ppm), while benzotriazole protons resonate at δ 7.2–7.4 ppm .
  • IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations near 1680–1700 cm⁻¹ and benzotriazole ring vibrations at 1450–1600 cm⁻¹ .
  • Mass Spectrometry (LC-MS) : Confirm molecular weight with [M+H]+ peaks; fragmentation patterns help validate structural motifs .

Q. How does the bromine substituent influence the compound's reactivity?

  • Methodological Answer :

  • The electron-withdrawing bromine group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling).
  • Halogen bonding with biological targets (e.g., enzymes) can improve binding affinity, as observed in brominated analogs of benzotriazole derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer :

  • Use SHELXTL or SHELXL for refinement. Key parameters:
  • Collect high-resolution data (≤1.0 Å) to resolve bromine’s anisotropic displacement parameters.
  • Analyze intermolecular interactions (e.g., π-π stacking between benzotriazole rings) using Mercury or OLEX2 software .
  • Compare bond lengths (e.g., C=O: ~1.21 Å; N–N: ~1.35 Å) with DFT-optimized geometries to validate accuracy .

Q. What strategies address contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-Response Studies : Test the compound across a broad concentration range (nM–µM) to identify off-target effects.
  • Enzyme Assays : Use FRET-based or calorimetric methods (ITC) to measure binding kinetics. For example, SARS-CoV Mpro inhibition assays show IC50 values vary with assay conditions (pH, co-solvents) .
  • Comparative Analysis : Benchmark against structurally similar analogs (e.g., 1-(3-bromobenzoyl) derivatives) to isolate substituent-specific effects .

Q. How can computational methods predict the compound's reactivity in novel reactions?

  • Methodological Answer :

  • Perform DFT Calculations (Gaussian or ORCA):
  • Optimize transition states for reactions like nucleophilic acyl substitution.
  • Calculate Fukui indices to identify electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., α-synuclein) to rationalize aggregation inhibition observed in benzotriazole derivatives .

Q. What are the challenges in optimizing reaction yields for large-scale synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may complicate purification. Switch to THF or EtOAc for easier workup.
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh3)4) for bromine-mediated cross-couplings; optimize ligand ratios to minimize byproducts .
  • Scale-Up Considerations : Use flow chemistry to control exothermic reactions and reduce decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.